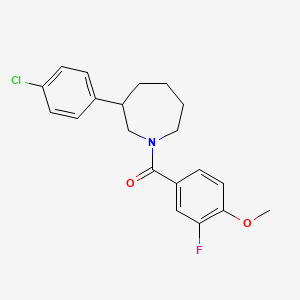
2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C24H21FN4O2S2 and its molecular weight is 480.58. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Patents and Synthesis
The compound's utility in the pharmaceutical industry is highlighted by its inclusion in patents for drugs with diverse therapeutic activities, such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic functions. These patents reflect the broad spectrum of possible applications for this compound in drug development (Dr.Valentin Habernickel, 2002).
Radioligand Development
Research has been conducted on the development of radioligands like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its derivatives for peripheral benzodiazepine receptors. These radioligands have potential applications in brain imaging and the study of neurological diseases (Ming-Rong Zhang et al., 2003).
Antinociceptive Activity
Several derivatives of 3(2H)-Pyridazinone, related to the compound , have been synthesized and tested for antinociceptive activity. These compounds showed more potency than aspirin in Koster's Test in mice, suggesting their potential as pain-relief agents (D. Doğruer et al., 2000).
Anti-Lung Cancer Activity
Studies on novel fluoro substituted compounds, including benzo[b]pyran derivatives, have shown promising anti-lung cancer activities. This area of research opens up possibilities for the development of new cancer treatments (A. G. Hammam et al., 2005).
A2B Adenosine Receptor Antagonism
Research into 7-N-Acetamide-4-methoxy-2-aminobenzothiazole 4-fluorobenzamide and its analogs has identified potent A2B receptor antagonists. This research is significant for the development of drugs targeting the adenosine receptor, which plays a crucial role in various physiological processes (A. Cheung et al., 2010).
Coordination Complexes and Antioxidant Activity
The synthesis of coordination complexes using pyrazole-acetamide derivatives and their evaluation for antioxidant activities highlights the potential use of these compounds in the development of antioxidant agents (K. Chkirate et al., 2019).
Enzyme Inhibitory Activities
The compound and its analogs have been studied for their inhibitory activities against various enzymes, such as carbonic anhydrase and cholinesterases. These studies are crucial for developing drugs for conditions like glaucoma and Alzheimer's disease (N. Virk et al., 2018).
Propiedades
IUPAC Name |
2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S2/c1-15-23(33-24(27-15)16-7-9-18(25)10-8-16)19-11-12-22(29-28-19)32-14-21(30)26-13-17-5-3-4-6-20(17)31-2/h3-12H,13-14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCULCYDLEFFFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2858719.png)

![1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2858721.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B2858722.png)



![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2858728.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(4-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2858732.png)



![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2858739.png)